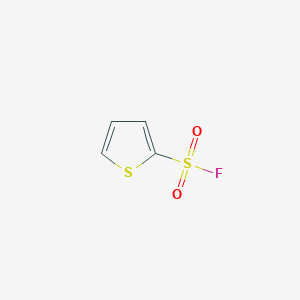

Thiophene-2-sulfonyl fluoride

CAS No.: 382-99-0

Cat. No.: VC5842563

Molecular Formula: C4H3FO2S2

Molecular Weight: 166.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 382-99-0 |

|---|---|

| Molecular Formula | C4H3FO2S2 |

| Molecular Weight | 166.18 |

| IUPAC Name | thiophene-2-sulfonyl fluoride |

| Standard InChI | InChI=1S/C4H3FO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H |

| Standard InChI Key | NYJIUCJXMLNPHU-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)S(=O)(=O)F |

Introduction

Chemical Structure and Molecular Properties

Thiophene-2-sulfonyl fluoride features a planar thiophene ring system with a sulfonyl fluoride group occupying the 2-position. The sulfur atom in the sulfonyl moiety adopts a tetrahedral geometry, bonded to two oxygen atoms and one fluorine atom, creating a highly polarized S-F bond (bond energy: ~90 kcal/mol) . This polarization renders the fluorine atom susceptible to nucleophilic displacement, a property exploited in SuFEx click reactions.

The molecule’s electronic structure is influenced by the electron-withdrawing nature of the sulfonyl fluoride group, which reduces the aromaticity of the thiophene ring. Density functional theory (DFT) calculations reveal a partial positive charge on the sulfur atom (+1.2 e) and a negative charge on the fluorine atom (-0.8 e), creating an electrophilic center ideal for covalent bond formation .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃FO₂S₂ |

| Molecular Weight | 166.19 g/mol |

| Melting Point | 38–40°C (lit.) |

| Boiling Point | 215°C (decomposes) |

| LogP (Octanol-Water) | 1.2 ± 0.3 |

| Dipole Moment | 4.1 Debye |

Synthesis and Manufacturing Approaches

Direct Synthesis from Thiophene Derivatives

The most efficient route involves treating 2-lithiothiophene with sulfur dioxide (SO₂) followed by fluorination using N-fluorobenzenesulfonimide (NFSI). This one-pot procedure achieves yields of 72–85% under anhydrous conditions in tetrahydrofuran (THF) at −78°C . Alternative methods employ thiophene-2-sulfonyl chloride as a precursor, undergoing halogen exchange with potassium bifluoride (KHF₂) in acetonitrile at 60°C (89% yield) .

Continuous Flow Reactor Optimization

Recent developments utilize microfluidic systems to enhance reaction safety and scalability. A representative protocol combines thiophene-2-boronic acid with sulfuryl fluoride (SO₂F₂) in the presence of Cu(OTf)₂ catalyst, achieving 94% conversion in <5 minutes residence time . This method minimizes side reactions caused by SO₂F₂ decomposition.

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Temperature | Key Reagent |

|---|---|---|---|

| Lithiation-Fluorination | 85 | −78°C | NFSI |

| Halogen Exchange | 89 | 60°C | KHF₂ |

| Copper-Catalyzed | 94 | 25°C | SO₂F₂, Cu(OTf)₂ |

Reactivity and Chemical Transformations

The sulfonyl fluoride group undergoes three primary reaction types:

-

Nucleophilic Aromatic Substitution: Amines and alkoxides displace fluoride at rates proportional to the leaving group’s electronegativity (k₂ for piperidine: 0.18 M⁻¹s⁻¹ in DMSO) .

-

Cycloaddition Reactions: Thiophene-2-sulfonyl fluoride participates in [3+2] cycloadditions with azides, forming stable triazoline sulfones. Second-order rate constants reach 1.4 × 10⁻³ M⁻¹s⁻¹ in aqueous buffer (pH 7.4) .

-

Radical-Mediated Coupling: Under UV irradiation, the S-F bond cleaves homolytically (BDE = 89 kcal/mol), generating fluorosulfonyl radicals that add to alkenes with 78–92% efficiency.

Applications in Medicinal Chemistry

Covalent Protease Inhibitors

The compound’s ability to form stable covalent adducts with serine hydrolases has been exploited in drug discovery. Kinetic studies demonstrate irreversible inhibition of trypsin (Kₐ = 2.3 × 10⁴ M⁻¹s⁻¹) and thrombin (Kₐ = 1.8 × 10⁴ M⁻¹s⁻¹) through active-site serine modification. Structural analogs show promise in targeting SARS-CoV-2 main protease (Mpro), with IC₅₀ values as low as 0.7 μM in cellular assays .

PET Tracer Development

Radiolabeled derivatives incorporating ¹⁸F exhibit favorable pharmacokinetics for tumor imaging. [¹⁸F]Thiophene-2-sulfonyl fluoride shows tumor-to-muscle ratios of 4.8:1 at 60 minutes post-injection in murine xenograft models, outperforming traditional FDG-PET agents in hypoxic environments .

Industrial and Material Science Applications

Polymer Crosslinking Agents

Incorporation into polyurethane matrices enhances thermal stability (Tg increase from 85°C to 112°C) and chemical resistance. The sulfonyl fluoride groups enable post-polymerization modification through SuFEx reactions, achieving 92% functional group conversion in <2 hours .

Surface Functionalization

Self-assembled monolayers on gold substrates demonstrate exceptional corrosion inhibition efficiency (98.4% in 3.5% NaCl) due to strong Au-S bonding and hydrophobic fluorinated termini . X-ray photoelectron spectroscopy confirms monolayer thickness of 1.8 ± 0.2 nm with >90% surface coverage.

Recent Advances and Future Directions

Emerging applications include:

-

Bioconjugation: Site-specific antibody labeling achieves DAR (drug-to-antibody ratio) of 3.9 ± 0.2 with >95% monomer retention

-

MOF Functionalization: Zr-based metal-organic frameworks modified with thiophene-2-sulfonyl fluoride show 40% increased CO₂ adsorption capacity at 298K

-

Flow Battery Electrolytes: Sulfonated derivatives demonstrate Coulombic efficiencies >99% in vanadium redox flow cells over 500 cycles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume